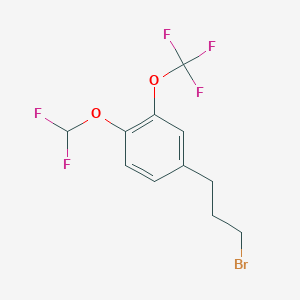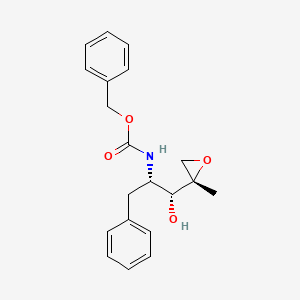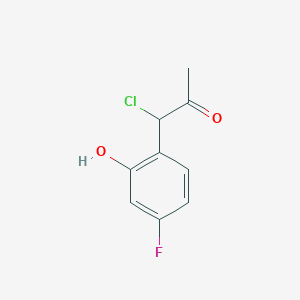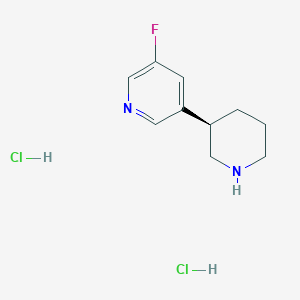
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is an organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane ring imparts unique reactivity and stability to the molecule, making it a valuable intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile typically involves the borylation of an appropriate aromatic precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: Tetrahydrofuran (THF), toluene
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is widely used in scientific research due to its versatility:
作用機序
The mechanism by which 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile exerts its effects is primarily through its role as a boron-containing reagent in cross-coupling reactions. The dioxaborolane ring facilitates the formation of carbon-carbon bonds by providing a stable boron center that can undergo transmetalation with palladium catalysts. This process involves the transfer of the boron-bound group to the palladium center, followed by reductive elimination to form the desired product .
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the nitrile group, making it less versatile in certain synthetic applications.
2-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom, which can influence reactivity and stability.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Features a hydroxyl group, providing different reactivity compared to the nitrile group.
Uniqueness
The presence of the nitrile group in 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile imparts unique reactivity, allowing for further functionalization and the synthesis of a broader range of compounds. This makes it a valuable intermediate in both academic and industrial research.
特性
分子式 |
C15H20BNO2 |
|---|---|
分子量 |
257.14 g/mol |
IUPAC名 |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile |
InChI |
InChI=1S/C15H20BNO2/c1-11(10-17)12-7-6-8-13(9-12)16-18-14(2,3)15(4,5)19-16/h6-9,11H,1-5H3 |
InChIキー |
OOUJEKQQOYAPSM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


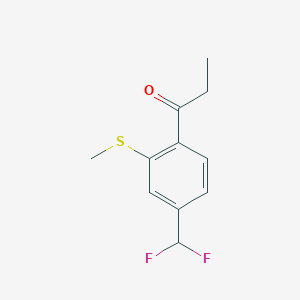


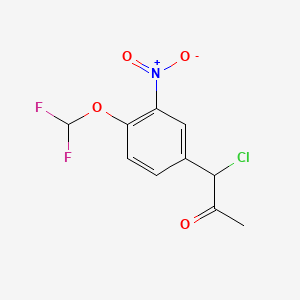
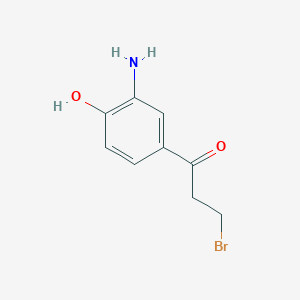
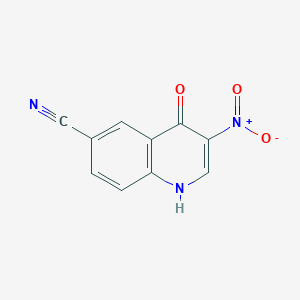
![6-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B14047072.png)

